2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol
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Overview
Description
2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring, connected via a thioether linkage to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other aldehydes.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and then cyclizing the resulting intermediate.
Thioether Linkage Formation: The benzimidazole and oxadiazole rings are connected via a thioether linkage, typically using thiol reagents under mild conditions.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced intermediates.
Substitution: The thioether linkage allows for substitution reactions, where the sulfur atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced oxadiazole intermediates.
Substitution: Various substituted thioether derivatives.
Scientific Research Applications
2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are crucial for cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole.
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole.
Thioether Compounds: Compounds like thioanisole.
Uniqueness
2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is unique due to its combined structural features of benzimidazole and oxadiazole rings, along with the thioether linkage and ethanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10N4O2S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
2-[[5-(3H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C11H10N4O2S/c16-3-4-18-11-15-14-10(17-11)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6,16H,3-4H2,(H,12,13) |
InChI Key |
SEFDAANASATWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN=C(O3)SCCO)NC=N2 |
Origin of Product |
United States |
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